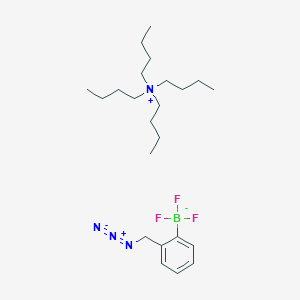
Tetrabutylammonium 2-(azidomethyl)phenyl trifluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrabutylammonium 2-(azidomethyl)phenyl trifluoroborate is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions. The presence of the azidomethyl group and the trifluoroborate moiety makes this compound particularly interesting for synthetic chemists, as it can serve as a precursor for a variety of functionalized molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tetrabutylammonium 2-(azidomethyl)phenyl trifluoroborate typically involves the reaction of 2-(azidomethyl)phenylboronic acid with tetrabutylammonium trifluoroborate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under inert atmosphere conditions to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification is typically achieved through crystallization or chromatography techniques to ensure high purity of the final product.
Types of Reactions:
Substitution Reactions: The azidomethyl group can undergo nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Coupling Reactions: The trifluoroborate moiety can participate in Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, amines, or thiols in solvents like dimethylformamide or acetonitrile.
Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate in solvents such as ethanol or toluene.
Major Products:
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of 2-(aminomethyl)phenyl trifluoroborate.
Coupling: Formation of biaryl or vinyl-aryl compounds.
科学的研究の応用
Tetrabutylammonium 2-(azidomethyl)phenyl trifluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Employed in the synthesis of bioactive molecules and probes for studying biological processes.
Medicine: Potential use in the development of pharmaceuticals, especially in the synthesis of drug candidates with specific functional groups.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
作用機序
The mechanism of action of Tetrabutylammonium 2-(azidomethyl)phenyl trifluoroborate involves its ability to participate in various chemical reactions due to the presence of the azidomethyl and trifluoroborate groups. The azidomethyl group can act as a precursor for the introduction of nitrogen-containing functional groups, while the trifluoroborate moiety facilitates coupling reactions. These properties make it a versatile reagent in synthetic chemistry.
類似化合物との比較
- Potassium 2-(azidomethyl)phenyl trifluoroborate
- Sodium 2-(azidomethyl)phenyl trifluoroborate
- Lithium 2-(azidomethyl)phenyl trifluoroborate
Comparison: Tetrabutylammonium 2-(azidomethyl)phenyl trifluoroborate is unique due to the presence of the tetrabutylammonium cation, which can influence the solubility and reactivity of the compound compared to its potassium, sodium, and lithium counterparts. The tetrabutylammonium cation provides better solubility in organic solvents, making it more suitable for certain synthetic applications.
特性
IUPAC Name |
[2-(azidomethyl)phenyl]-trifluoroboranuide;tetrabutylazanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C7H6BF3N3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;9-8(10,11)7-4-2-1-3-6(7)5-13-14-12/h5-16H2,1-4H3;1-4H,5H2/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHHVPNUUPPZJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1CN=[N+]=[N-])(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42BF3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
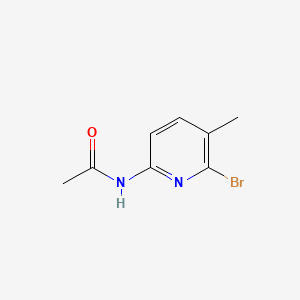
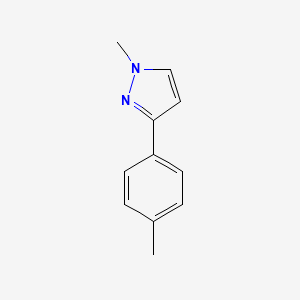


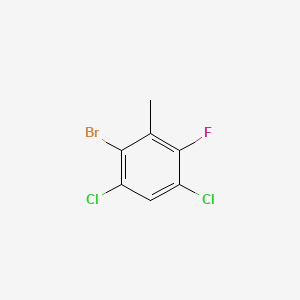
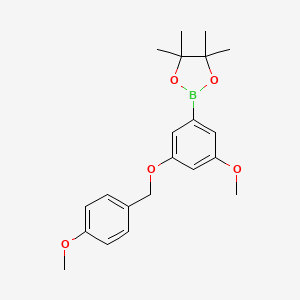
![(1-Methylimidazol-2-yl)[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B8252423.png)
![2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethanamine hydrochloride](/img/structure/B8252429.png)
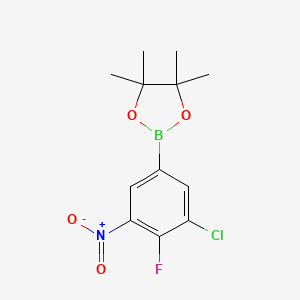
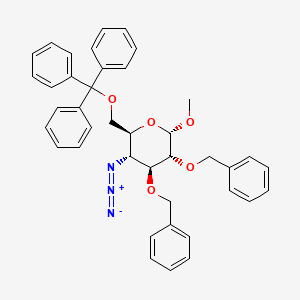


![trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-hexanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate](/img/structure/B8252472.png)
![Tert-butyl 4-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B8252486.png)
